molecular formula C21H30N2O3 B2441948 benzyl 2-[(1E)-3-(2,6-dimethylmorpholin-4-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate CAS No. 1009328-59-9

benzyl 2-[(1E)-3-(2,6-dimethylmorpholin-4-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate

Cat. No.: B2441948
CAS No.: 1009328-59-9
M. Wt: 358.482
InChI Key: NRNDWLWGGKQKAO-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-[(1E)-3-(2,6-dimethylmorpholin-4-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C21H30N2O3 and its molecular weight is 358.482. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cholinesterase Inhibitors

A study conducted by Pizova et al. (2017) explored the in vitro inhibitory effects of a series of benzyl pyrrolidine-1-carboxylates on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These compounds demonstrated moderate inhibition of AChE and comparable anti-BChE activity to rivastigmine, a known cholinesterase inhibitor. This research highlights the potential of such compounds in the treatment of neurodegenerative diseases like Alzheimer's (Pizova et al., 2017).

Photocycloaddition Reactions

Van Wolven et al. (2006) investigated the photocycloaddition of 2-aminopropenenitriles to methyl phenylglyoxylate and benzils, resulting in the formation of oxetanes. These reactions are significant in organic synthesis and can be applied in the creation of complex organic compounds (Van Wolven et al., 2006).

Treatment of Idiopathic Pulmonary Fibrosis

Anderson et al. (2016) reported on the synthesis of a non-peptidic αvβ6 integrin antagonist potentially useful in the treatment of Idiopathic Pulmonary Fibrosis. The synthesis process involved key steps like alkylation and asymmetric addition, indicating the relevance of such compounds in medicinal chemistry (Anderson et al., 2016).

Potential Pharmacological Activity

Bijev et al. (2003) synthesized new 1H-1-pyrrolylcarboxamides, indicating potential pharmacological interest. These compounds were synthesized via acyl chlorides and characterized using various spectroscopic methods, suggesting their relevance in drug discovery and development (Bijev et al., 2003).

Electroluminescent Layers

Dobrikov et al. (2011) synthesized new low-molecular-weight compounds with potential application in electroluminescent layers for organic light-emitting devices. This research demonstrates the applicability of such compounds in the development of new materials for electronic devices (Dobrikov et al., 2011).

Properties

IUPAC Name

benzyl 2-[(E)-3-(2,6-dimethylmorpholin-4-yl)prop-1-enyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O3/c1-17-14-22(15-18(2)26-17)12-6-10-20-11-7-13-23(20)21(24)25-16-19-8-4-3-5-9-19/h3-6,8-10,17-18,20H,7,11-16H2,1-2H3/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRNDWLWGGKQKAO-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC=CC2CCCN2C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CN(CC(O1)C)C/C=C/C2CCCN2C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.